molecular formula C8H14N4 B1445217 1-(1H-pyrazol-4-ylmethyl)piperazine CAS No. 1339352-93-0

1-(1H-pyrazol-4-ylmethyl)piperazine

カタログ番号: B1445217
CAS番号: 1339352-93-0
分子量: 166.22 g/mol
InChIキー: GMJIXKRXTNKIIO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(1H-Pyrazol-4-ylmethyl)piperazine is a chemical building block of significant interest in medicinal chemistry, particularly in the research and development of central nervous system (CNS) active compounds. Its core structure, featuring a piperazine ring linked to a pyrazole moiety via a methylene bridge, is a recognized pharmacophore in the design of novel therapeutic agents . This compound serves as a key synthetic intermediate for piperazine derivatives that have demonstrated promising neuropharmacological activities in preclinical research. Structural analogues, such as LQFM008, LQFM104, and LQFM192, which share the same (1H-pyrazol-4-ylmethyl)piperazine backbone, have been extensively studied and shown to possess anxiolytic-like and antidepressant-like properties . The biological activity of these related compounds is often modulated through interaction with the serotonergic system, specifically the 5-HT1A receptor . Some derivatives also show activity in models of anti-nociception and anti-inflammation, suggesting a broader potential research scope . The piperazine ring contributes to favorable drug-like properties, potentially aiding the ability of these compounds to cross the blood-brain barrier . This product is offered For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage this versatile scaffold to synthesize and explore new chemical entities for various pharmacological applications.

特性

IUPAC Name

1-(1H-pyrazol-4-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-3-12(4-2-9-1)7-8-5-10-11-6-8/h5-6,9H,1-4,7H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJIXKRXTNKIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

1-(1H-pyrazol-4-ylmethyl)piperazine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents. Its structure, combining the aromatic pyrazole ring with the flexible piperazine moiety, presents a unique spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. By synthesizing data from analogous structures and first principles, this guide offers a robust predictive framework for the characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine, enabling researchers to confidently identify and assess the purity of this important building block.

Introduction: The Structural Significance of 1-(1H-pyrazol-4-ylmethyl)piperazine

The convergence of the pyrazole and piperazine motifs in 1-(1H-pyrazol-4-ylmethyl)piperazine underpins its utility in drug discovery. Pyrazole derivatives are known for a wide spectrum of biological activities.[1][2][3] The piperazine ring, a common pharmacophore, is prized for its ability to improve physicochemical properties, such as solubility and bioavailability, and to serve as a linker to other molecular fragments.[4][5]

The structural elucidation of this molecule is paramount for its application in synthetic and medicinal chemistry. Spectroscopic techniques provide the necessary tools to confirm its identity and purity. This guide will delve into the theoretical and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of 1-(1H-pyrazol-4-ylmethyl)piperazine.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the structure of 1-(1H-pyrazol-4-ylmethyl)piperazine with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for 1-(1H-pyrazol-4-ylmethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 1-(1H-pyrazol-4-ylmethyl)piperazine in a solvent like DMSO-d₆ would exhibit distinct signals for the pyrazole, methylene bridge, and piperazine protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Pyrazole N-H (N1-H)~12.5Broad Singlet1HChemical shift is highly dependent on solvent and concentration. Exchangeable with D₂O.
Pyrazole C-H (C3-H, C5-H)~7.5Singlet2HThe two pyrazole protons are expected to be nearly equivalent, potentially appearing as a single peak.
Methylene (C6-H₂)~3.4Singlet2HConnects the pyrazole and piperazine rings.
Piperazine N-H (N10-H)~2.8Broad Singlet1HExchangeable with D₂O.
Piperazine C-H (C8-H₂, C11-H₂)~2.6Triplet4HProtons on carbons adjacent to the secondary amine.
Piperazine C-H (C9-H₂, C12-H₂)~2.4Triplet4HProtons on carbons adjacent to the tertiary amine.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
Pyrazole C3, C5~135Aromatic carbons of the pyrazole ring.
Pyrazole C4~115The substituted carbon of the pyrazole ring.
Methylene C6~55Aliphatic carbon of the methylene bridge.
Piperazine C8, C11~50Carbons adjacent to the secondary amine.
Piperazine C9, C12~45Carbons adjacent to the tertiary amine.
Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 1-(1H-pyrazol-4-ylmethyl)piperazine is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts, particularly of the N-H protons.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher for better resolution.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 1-(1H-pyrazol-4-ylmethyl)piperazine is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Predicted IR Absorption Bands
Wave Number (cm⁻¹) Vibrational Mode Intensity
3400-3200N-H stretching (pyrazole and piperazine)Medium, Broad
3100-3000C-H stretching (aromatic)Medium
2950-2800C-H stretching (aliphatic)Strong
1600-1450C=C and C=N stretching (pyrazole ring)Medium
1400-1300C-H bending (aliphatic)Medium
1200-1000C-N stretchingMedium to Strong
Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample is as follows:

  • Sample Preparation (KBr Pellet): Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrum

In a typical electrospray ionization (ESI) mass spectrum, 1-(1H-pyrazol-4-ylmethyl)piperazine (Molecular Weight: 180.25 g/mol ) is expected to show a prominent protonated molecular ion peak.

m/z Ion Notes
181.15[M+H]⁺Protonated molecular ion. This is often the base peak in ESI-MS.
203.13[M+Na]⁺Sodium adduct, may also be observed.

The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the bond between the methylene group and the piperazine ring, leading to characteristic fragment ions.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Synthesis of 1-(1H-pyrazol-4-ylmethyl)piperazine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structural Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine.

Conclusion

The spectroscopic data presented in this guide provide a foundational framework for the characterization of 1-(1H-pyrazol-4-ylmethyl)piperazine. By understanding the expected NMR, IR, and MS signatures, researchers can confidently verify the synthesis of this valuable compound and assess its purity. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which is essential for advancing research and development in the fields of medicinal chemistry and drug discovery.

References

  • New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. [Link]

  • Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • ACS Omega. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. [Link]

  • KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ResearchGate. Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid. [Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination: Coupling Pyrazole Aldehydes with Piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrazole-Piperazine Scaffold

In the landscape of modern drug discovery, the fusion of pyrazole and piperazine moieties represents a privileged structural motif.[1][2][3][4][5] Pyrazole rings are renowned for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[3][4] Complementarily, the piperazine scaffold is a cornerstone in medicinal chemistry, imparting favorable pharmacokinetic properties such as improved solubility and oral bioavailability, and serving as a versatile linker to modulate receptor interactions.[1][2][5] The synthesis of N-substituted piperazines is a critical step in fine-tuning the pharmacological profile of drug candidates.[5]

Reductive amination stands out as a robust and highly efficient method for forging the crucial C-N bond between a pyrazole aldehyde and a piperazine.[6][7][8] This transformation is favored for its operational simplicity, broad functional group tolerance, and the ability to generate secondary and tertiary amines in a controlled manner, thereby avoiding the common issue of overalkylation associated with direct alkylation methods.[9][10] This application note provides a comprehensive guide to the reductive amination of pyrazole aldehydes with piperazine, detailing the underlying mechanisms, comparing various methodologies, and offering field-proven protocols for successful implementation in a research and drug development setting.

Theoretical Framework: Understanding the Reductive Amination Pathway

Reductive amination is a two-stage process, often conducted in a single reaction vessel ("one-pot"), that converts a carbonyl group and an amine into a more substituted amine.[6][11] The reaction proceeds through the initial formation of an iminium ion intermediate, which is then reduced by a selective hydride source.[6][12]

The overall transformation can be visualized as follows:

Reductive_Amination_Mechanism cluster_1 Step 1: Iminium Ion Formation cluster_2 Step 2: Reduction Pyrazole_Aldehyde Pyrazole-CHO Piperazine Piperazine Hemiaminal Hemiaminal Intermediate Pyrazole_Aldehyde->Hemiaminal + Piperazine Piperazine->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H2O Product Coupled Product Iminium_Ion->Product + [H-] Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Product Protocol_1 Start Start Step1 1. Combine Pyrazole Aldehyde (1.0 eq) and Piperazine (1.1-1.5 eq) in an anhydrous solvent (e.g., DCE). Start->Step1 Step2 2. Stir at room temperature for 20-30 minutes. Step1->Step2 Step3 3. Add Sodium Triacetoxyborohydride (1.2-1.5 eq) portion-wise. Step2->Step3 Step4 4. Monitor reaction by TLC or LC-MS until completion (typically 2-16 hours). Step3->Step4 Step5 5. Quench the reaction with saturated aqueous NaHCO3. Step4->Step5 Step6 6. Extract with an organic solvent (e.g., DCM or EtOAc). Step5->Step6 Step7 7. Dry, concentrate, and purify by column chromatography. Step6->Step7 End End Step7->End

Figure 2: Workflow for direct reductive amination using NaBH(OAc)₃.

Materials:

  • Pyrazole aldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole aldehyde (1.0 equivalent) and piperazine (1.1 to 1.5 equivalents).

  • Add anhydrous DCE or DCM (to make a 0.1-0.2 M solution with respect to the aldehyde).

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the initial formation of the hemiaminal and iminium ion intermediates. [13]4. Carefully add sodium triacetoxyborohydride (1.2 to 1.5 equivalents) to the reaction mixture in portions over 5-10 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2 to 16 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted piperazine derivative.

Expert Insights:

  • Stoichiometry of Piperazine: Using a slight excess of piperazine (1.1-1.5 eq) can drive the reaction to completion. However, a large excess should be avoided to minimize the potential for dialkylation, where the pyrazole aldehyde reacts with both nitrogen atoms of piperazine.

  • Solvent Choice: 1,2-dichloroethane (DCE) is often the preferred solvent as reactions tend to be faster and cleaner. [14]* Acid Catalysis: For less reactive aldehydes or ketones, the addition of a catalytic amount of acetic acid (1-2 equivalents) can accelerate the formation of the iminium ion. [13]However, for most pyrazole aldehydes, this is not necessary.

Protocol 2: Catalytic Hydrogenation

This method is an excellent "green" alternative, particularly for larger-scale syntheses where the use of stoichiometric hydride reagents is less desirable. [10][15] Materials:

  • Pyrazole aldehyde

  • Piperazine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (balloon or hydrogenation apparatus)

Procedure:

  • In a flask suitable for hydrogenation, dissolve the pyrazole aldehyde (1.0 equivalent) and piperazine (1.1-1.5 equivalents) in methanol or ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (a hydrogen-filled balloon is suitable for small-scale reactions). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by column chromatography or crystallization.

Expert Insights:

  • Catalyst Handling: Pd/C can be pyrophoric, especially when dry. Handle with care and do not allow the catalyst to dry on the filter paper.

  • Chemoselectivity: Be mindful of other functional groups in your pyrazole aldehyde that may be susceptible to reduction under these conditions (e.g., nitro groups, double or triple bonds).

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Yield Incomplete iminium ion formation.Add a catalytic amount of acetic acid. Ensure anhydrous conditions.
Decomposition of the aldehyde or product.Run the reaction at a lower temperature (0 °C to room temperature).
Formation of Alcohol Byproduct Reducing agent is not selective enough.Switch to a more selective reagent like NaBH(OAc)₃. If using NaBH₄, pre-form the imine for a longer duration before adding the reducing agent.
Dialkylation of Piperazine Excess piperazine or prolonged reaction time.Use a smaller excess of piperazine (e.g., 1.1 eq). Monitor the reaction closely and stop it once the starting material is consumed. Alternatively, use a mono-protected piperazine (e.g., Boc-piperazine) followed by a deprotection step.
Reaction Stalls Inactive reducing agent.Use a fresh bottle of the hydride reagent.
Steric hindrance.Increase the reaction temperature or switch to a more powerful reducing agent system if selectivity is not an issue.

Conclusion

Reductive amination is a powerful and versatile tool for the synthesis of pyrazole-piperazine conjugates, which are of significant interest in drug discovery. The direct, one-pot method using sodium triacetoxyborohydride offers a reliable, efficient, and safe protocol for this transformation, accommodating a wide range of substrates. By understanding the reaction mechanism and carefully selecting the appropriate conditions and reagents, researchers can successfully synthesize these valuable scaffolds for further biological evaluation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved February 23, 2026, from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved February 23, 2026, from [Link]

  • Myers, A. G. (n.d.). Chemistry 115: Reductive Amination. Harvard University. Retrieved February 23, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 23, 2026, from [Link]

  • Touchette, K. M. (2006). Synthesis of a Drug-like Tertiary Amide by Reductive Amination. Journal of Chemical Education, 83(6), 929. [Link]

  • Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. [Link]

  • France, S. P., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis, 8(11), 11046–11050. [Link]

  • Zhang, Y., et al. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. RSC Advances, 11(34), 20958-20967. [Link]

  • ResearchGate. (n.d.). Recent Advances in Reductive Amination Catalysis and Its Applications. Retrieved February 23, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Cyanoborohydride. Retrieved February 23, 2026, from [Link]

  • Wang, D., & Astruc, D. (2015). The recent development of reductive amination and related reactions by heterogeneous catalysis. Chemical Society Reviews, 44(23), 8569-8581. [Link]

  • Ali, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts, 13(2), 325. [Link]

  • Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. 52, 124. [Link]

  • GSK. (n.d.). Reductive Amination. Retrieved February 23, 2026, from [Link]

  • Encyclopedia.pub. (2021, April 21). Reductive Aminations with Metal Catalysts. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved February 23, 2026, from [Link]

  • Sciencemadness Discussion Board. (2019, April 25). Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. Retrieved February 23, 2026, from [Link]

  • Thakore, R. R., et al. (2020). Chemoselective Reductive Aminations in Aqueous Nanoreactors Using Parts per Million Level Pd/C Catalysis. Organic Letters, 22(16), 6324–6329. [Link]

  • Joshi, A., et al. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(12), 5481-5485. [Link]

  • Wang, X., et al. (2023). Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. Molecules, 28(12), 4899. [Link]

  • Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters, 8(4), 867-882. [Link]

  • Barluenga, J., et al. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Chemical Society Reviews, 49(16), 5531-5565. [Link]

  • Allegretti, M., et al. (2002). A modified palladium catalysed reductive amination procedure. Tetrahedron, 58(28), 5669-5674. [Link]

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  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-Ferrocenyl-1H-Pyrazole-4-Carbaldehydes. INEOS OPEN, 4(2), 99-106. [Link]

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Sources

Application Note: Evaluation of Anti-Inflammatory Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists.

Introduction & Mechanistic Rationale

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster anti-inflammatory drugs like Celecoxib and Lonazolac . Its pharmacological value stems from its ability to act as a bioisostere, effectively targeting the hydrophobic pocket of Cyclooxygenase-2 (COX-2) and modulating the NF-


B  and MAPK  signaling pathways.

When testing new pyrazole derivatives, the scientific challenge lies in distinguishing between true anti-inflammatory efficacy and cytotoxicity. Pyrazoles can be potent; if a compound kills the immune cells, inflammatory markers drop, leading to false positives.

This protocol outlines a self-validating workflow:

  • Solubility & Viability: Ensuring the compound is bioavailable and non-toxic.

  • Functional Screening: Measuring Nitric Oxide (NO) suppression.

  • Mechanistic Confirmation: Quantifying cytokines and pathway proteins.[1]

  • In Vivo Validation: The Carrageenan-induced paw edema model.

Inflammatory Signaling Pathway (Target Map)

InflammatoryPathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Complex (p65/p50) TLR4->NFkB Nucleus Nucleus Translocation MAPK->Nucleus NFkB->Nucleus COX2 COX-2 Enzyme Nucleus->COX2 Transcription iNOS iNOS Enzyme Nucleus->iNOS Transcription Cytokines Cytokines (TNF-α, IL-6) Nucleus->Cytokines PGE2 PGE2 (Pain/Fever) COX2->PGE2 NO Nitric Oxide (NO) (Vasodilation) iNOS->NO Pyrazole Pyrazole Derivative (Test Compound) Pyrazole->MAPK Modulation Pyrazole->NFkB Suppression Pyrazole->COX2 Direct Inhibition

Figure 1: Mechanism of Action. Pyrazole derivatives typically inhibit COX-2 directly or suppress upstream NF-


B/MAPK signaling, reducing downstream mediators PGE2 and NO.

Compound Preparation & Cytotoxicity (The Foundation)

Expert Insight: Pyrazole derivatives are often lipophilic. Poor solubility causes precipitation in cell media, leading to erratic data.

  • Solvent: Dissolve stock in 100% DMSO (Molecular Biology Grade).

  • Working Solution: Dilute in media so final DMSO concentration is

    
     0.1% .
    
  • Control: A "Vehicle Control" (0.1% DMSO) is mandatory in all assays.

Protocol: MTT Cell Viability Assay

Objective: Determine the non-toxic concentration range (Sub-cytotoxic dose).

  • Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

  • Seeding: Plate

    
     cells/well in a 96-well plate. Incubate 24h at 37°C, 5% CO
    
    
    
    .
  • Treatment: Aspirate media. Add 100 µL fresh media containing test compounds (Range: 1 µM – 100 µM).

    • Include Positive Control: Triton X-100 (1%) or Doxorubicin.

  • Incubation: 24 hours.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h (purple formazan crystals form).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Measurement: Read Absorbance at 570 nm.

Validation Criteria: Only concentrations yielding >90% cell viability should be used for anti-inflammatory testing.

In Vitro Anti-Inflammatory Screening (The Filter)

Protocol: Nitric Oxide (NO) Inhibition (Griess Assay)

Objective: Primary high-throughput screen for efficacy.

Mechanism: LPS stimulates iNOS expression, producing NO. Griess reagent detects nitrite (NO


), the stable oxidation product of NO.
  • Seeding: Plate RAW 264.7 cells (

    
     cells/mL) in 96-well plates. Adhere for 12h.
    
  • Pre-treatment: Treat cells with Pyrazole derivatives (at safe doses determined in Step 2) for 1 hour .

    • Reference Drug: Celecoxib or Dexamethasone (10 µM).

  • Induction: Add Lipopolysaccharide (LPS, E. coli O111:B4) to final conc. of 1 µg/mL .

  • Incubation: 18–24 hours.

  • Assay:

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[2]

    • Incubate 10 min in dark at RT.

  • Read: Absorbance at 540 nm.

  • Quantification: Calculate NO concentration using a Sodium Nitrite (

    
    ) standard curve (0–100 µM).
    
Protocol: Cytokine ELISA (TNF- , IL-6)
  • Supernatant Collection: Use the remaining supernatant from the NO assay (Step 4 above).

  • Assay: Perform Sandwich ELISA using commercial kits (e.g., R&D Systems or BD Biosciences) strictly according to manufacturer instructions.

  • Dilution: LPS-induced supernatants often require 1:10 to 1:50 dilution to fit the standard curve.

Data Presentation Table (Example Format)

CompoundConc.[1][4][5][6][7][8][9] (µM)Cell Viability (%)NO Inhibition (%)TNF-

(pg/mL)
IL-6 (pg/mL)
Control -100 ± 20< 50< 20
LPS Only -98 ± 30 (Baseline)2500 ± 1501800 ± 120
Celecoxib 1095 ± 465 ± 5800 ± 50600 ± 40
Pyrazole-4a 1096 ± 272 ± 3 650 ± 45 550 ± 30

Mechanistic Validation: Western Blotting

Objective: Prove the compound hits the target (COX-2/iNOS) or pathway (NF-


B).

Critical Step - Lysis Buffer: Phosphorylated proteins (p-NF-


B, p-p38) degrade rapidly.
  • Use: RIPA Buffer + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF).

  • Treatment: RAW 264.7 cells (

    
    /well in 6-well plate). Pre-treat (1h) 
    
    
    
    LPS induce (1h for NF-
    
    
    B / 18h for COX-2).
  • Lysis: Wash with ice-cold PBS. Lyse on ice. Centrifuge at 12,000 rpm, 4°C, 15 min.

  • Blotting Targets:

    • COX-2: (~72 kDa) - Confirm downregulation.

    • iNOS: (~130 kDa) - Confirm downregulation.

    • p-p65 (NF-

      
      B):  Confirm blockage of phosphorylation/translocation.
      
    • 
      -Actin/GAPDH:  Loading control.
      

In Vivo Confirmation: Carrageenan-Induced Paw Edema

Objective: Assess acute anti-inflammatory efficacy in a physiological system.

Ethical Note: All animal protocols must be approved by an IACUC.

  • Animals: Male Wistar rats (180–220g) or Swiss albino mice. Group size

    
    .
    
  • Grouping:

    • Group I: Vehicle Control (Saline/CMC).

    • Group II: Positive Control (Indomethacin 10 mg/kg or Celecoxib).

    • Group III-V: Test Pyrazole (Three doses, e.g., 10, 20, 40 mg/kg).

  • Administration: Oral gavage (p.o.) or Intraperitoneal (i.p.) 1 hour before induction.

  • Induction: Inject 0.1 mL of 1%

    
    -Carrageenan  (w/v in saline) into the sub-plantar region of the right hind paw.
    
  • Measurement: Measure paw volume using a Digital Plethysmometer at 0h (before injection), 1h, 3h, and 5h post-injection.

  • Calculation:

    
    
    Where 
    
    
    
    = mean edema volume of control,
    
    
    = mean edema volume of treated.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro (RAW 264.7) cluster_2 Phase 3: In Vivo Synthesis Synthesis & Purification Solubility DMSO Solubilization (<0.1% Final) Synthesis->Solubility MTT MTT Assay (Viability >90%) Solubility->MTT NO_Screen Griess Assay (NO Inhibition) MTT->NO_Screen If Safe ELISA ELISA (TNF-α, IL-6) NO_Screen->ELISA If Active Western Western Blot (COX-2, iNOS) ELISA->Western Animal Carrageenan Paw Edema Western->Animal Lead Candidate

Figure 2: Step-by-step experimental workflow for validating pyrazole derivatives.

Statistical Analysis

  • Software: GraphPad Prism or SPSS.

  • Method: One-way Analysis of Variance (ANOVA).

  • Post-hoc: Dunnett’s test (comparing all columns to Control) or Tukey’s test (comparing all pairs).

  • Significance:

    
     is the standard threshold.
    

References

  • Osman, E. O., et al. (2025).[10] New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis... and investigation of their anti-inflammatory potential.[11][12][13] RSC Advances. Link

  • Abdel-Mottaleb, Y. A., et al. (2025). Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. ResearchGate.[14] Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[15] Carrageenan-induced paw edema in hind paw of the rat as an assay for anti-inflammatory drugs.[16][17] Proceedings of the Society for Experimental Biology and Medicine. Link

  • Abcam Protocols. (2024). MTT assay protocol. Abcam. Link

Sources

Application Notes & Protocols: Formulation of 1-(1H-pyrazol-4-ylmethyl)piperazine for Preclinical Animal Dosing

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the formulation of 1-(1H-pyrazol-4-ylmethyl)piperazine, a novel chemical entity (NCE), for in-vivo preclinical studies in animal models. The successful execution of pharmacokinetic (PK), pharmacodynamic (PD), and toxicological (TOX) studies hinges on the development of appropriate and stable dosing formulations.[1] This guide delineates a logical, science-driven workflow from initial pre-formulation assessment to the preparation and analytical validation of oral and intravenous dosage forms. We emphasize the causality behind experimental choices, particularly addressing the challenges associated with the physicochemical properties of pyrazole and piperazine-containing compounds, such as aqueous solubility and stability. Detailed, step-by-step protocols for formulation preparation, animal administration, and the development of a stability-indicating analytical method are provided to ensure data integrity and reproducibility.

Pre-formulation Assessment: The Foundation of Rational Formulation Design

Before any formulation work begins, a thorough understanding of the active pharmaceutical ingredient's (API) physicochemical properties is paramount.[2][3] This initial characterization dictates the entire formulation strategy, minimizing downstream complications and ensuring the preclinical data generated is reliable. For an NCE like 1-(1H-pyrazol-4-ylmethyl)piperazine, the focus is on properties that directly influence its behavior in potential vehicle systems.

Key Physicochemical Parameters

The molecular structure, featuring a basic piperazine ring and a pyrazole moiety, suggests several predictable properties that must be experimentally verified.

  • Aqueous Solubility: Pyrazole itself has limited water solubility, while piperazine is soluble.[4][5] The solubility of the combined molecule is a critical unknown. It must be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to predict its dissolution in the gastrointestinal tract and its suitability for aqueous-based intravenous formulations. Many NCEs exhibit poor water solubility, making this a critical hurdle.[3]

  • pKa (Ionization Constant): The piperazine moiety is basic. Knowing the pKa values is essential for predicting the ionization state of the molecule at different pH values. This information is leveraged to enhance solubility through pH adjustment or salt formation.[6]

  • LogP/LogD (Lipophilicity): The partition coefficient (LogP) and distribution coefficient (LogD) at various pH values indicate the compound's lipophilicity. This influences absorption, distribution, and the selection of appropriate solubilizing agents, such as lipids or co-solvents.[2]

  • Solid-State Properties: Characterization via microscopy, Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) is necessary to determine the physical form (crystalline vs. amorphous), melting point, and polymorphism. These factors significantly impact solubility and stability.[2]

  • Chemical Stability: Piperazine-containing compounds can be susceptible to degradation via oxidation and pH-dependent hydrolysis.[6][7] A preliminary assessment of the compound's stability in solution under conditions of light, heat, and varying pH is crucial for selecting appropriate storage conditions and excipients.[6][8]

Parameter Significance in Formulation Development Typical Method of Determination
Aqueous Solubility Determines if a solution, suspension, or enabling technology is needed.Shake-flask method at various pH values, HPLC-UV analysis.
pKa Guides pH adjustment for solubilization; predicts in-vivo absorption site.Potentiometric titration, UV-spectrophotometry.
LogP / LogD Informs selection of lipid-based or co-solvent systems; predicts bioavailability.Shake-flask method (octanol/water), HPLC-based methods.
Solid-State Form Affects dissolution rate, stability, and handling.Microscopy, DSC, XRPD, TGA.
Solution Stability Dictates need for antioxidants, light protection, pH control, and shelf-life.HPLC analysis of solutions stored under stress conditions (heat, light, acid/base).
A summary of critical pre-formulation parameters and their importance.

Formulation Development Strategy

The goal of preclinical formulation is to deliver the API to the animal in a safe, consistent, and bioavailable manner.[1] The choice of formulation depends on the route of administration, the required dose level, and the API's physicochemical properties determined in Section 1. For early-stage studies, simple solutions or suspensions are preferred to minimize the confounding influence of complex excipients.[1]

Formulation_Workflow Start Start: API Physicochemical Characterization Solubility_Check Aqueous Solubility > Target Dose? Start->Solubility_Check IV_Solubility_Check Solubility in IV-compatible vehicle > Target Dose? Start->IV_Solubility_Check Oral_Solution Develop Aqueous Solution (pH adjustment, salt form) Solubility_Check->Oral_Solution Yes Oral_Suspension Develop Suspension (e.g., 0.5% CMC, 0.2% Tween 80) Solubility_Check->Oral_Suspension No Oral_Route Oral Dosing IV_Route IV Dosing Validation Analytical Validation: - Concentration Verification - Homogeneity (Suspensions) - Stability Assessment Oral_Solution->Validation Oral_Suspension->Validation IV_Solution Develop IV Solution (Saline, D5W, Co-solvents) IV_Solubility_Check->IV_Solution Yes IV_Infeasible High-Dose IV Infeasible (Consider alternative strategy or reformulation) IV_Solubility_Check->IV_Infeasible No IV_Solution->Validation End Proceed to In-Vivo Study Validation->End

Caption: Decision workflow for preclinical formulation development.

Oral Formulation

Oral administration is the most common route for preclinical testing.[8] The formulation can be a simple solution or a suspension, typically administered via oral gavage.

  • Aqueous Solutions: If the required dose concentration is below the API's aqueous solubility, a simple solution is the ideal choice. Given the basic nature of the piperazine group, solubility can often be enhanced by lowering the pH with a pharmaceutically acceptable acid (e.g., hydrochloric acid, citric acid) to form a more soluble salt in situ.

  • Suspensions: When high doses are required that exceed the API's solubility, a suspension is necessary.[2] The goal is to create a uniform, easily re-suspendable, and stable dispersion of fine API particles in an aqueous vehicle.

Vehicle Component Purpose Typical Concentration Example(s)
Suspending AgentIncreases viscosity to slow particle sedimentation.0.5% - 2.0% (w/v)Methylcellulose (MC), Carboxymethylcellulose (CMC)
Wetting AgentReduces surface tension between API particles and vehicle.0.1% - 0.5% (w/v)Tween 80 (Polysorbate 80), Sodium Lauryl Sulfate (SLS)
Vehicle BaseThe continuous phase of the formulation.q.s. to final volumePurified Water, Saline
Common excipients for preclinical oral suspension formulations.[9]
Intravenous (IV) Formulation

IV formulations are required for determining absolute bioavailability and for certain toxicology studies.[2] They demand the highest level of stringency, as the API is introduced directly into systemic circulation.

  • Requirements: The formulation must be sterile, free of pyrogens and particulates, and ideally isotonic and iso-pH with blood (pH ~7.4).

  • Vehicle Selection: The primary vehicle is Water for Injection (WFI).[10] If solubility is a challenge, co-solvents such as polyethylene glycol (PEG 300/400), propylene glycol (PG), or ethanol can be used in minimal, species-tolerated amounts.[2][11] Solubilizing agents like cyclodextrins may also be employed.[12] A critical concern is ensuring the API does not precipitate upon injection and dilution in the bloodstream.[2]

Vehicle Purpose Considerations
0.9% Sodium Chloride (Saline)Isotonic aqueous vehicle.Primary choice if API is sufficiently soluble.
5% Dextrose in Water (D5W)Isotonic aqueous vehicle.Alternative to saline; consider API compatibility.
Water for Injection (WFI) with Co-solventsTo solubilize poorly water-soluble APIs.Use minimal amount necessary. Potential for hemolysis or irritation. Check species tolerance. Examples: PEG 400, Propylene Glycol, Ethanol.[10][11]
Common vehicles for preclinical intravenous formulations.

Detailed Experimental Protocols

Safety Precaution: Always handle the API and formulation ingredients in a well-ventilated area, wearing appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 3.1: Preparation of an Oral Suspension (e.g., 10 mg/mL)

This protocol describes the preparation of a 50 mL batch of a 10 mg/mL suspension in 0.5% (w/v) methylcellulose.

Materials:

  • 1-(1H-pyrazol-4-ylmethyl)piperazine API: 500 mg

  • Methylcellulose (MC, low viscosity): 250 mg

  • Tween 80: 100 µL (optional, for wetting)

  • Purified Water: q.s. to 50 mL

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Graduated cylinders and volumetric flask (50 mL)

Procedure:

  • Calculate Requirements: Confirm the required amounts of API and excipients based on the desired final concentration and volume.[13]

  • Prepare Vehicle:

    • Heat approximately 25 mL of purified water to 70-80°C.

    • Slowly add the 250 mg of methylcellulose while stirring vigorously to disperse the powder and prevent clumping.[9]

    • Once dispersed, add 20 mL of cold purified water and continue stirring on a magnetic stirrer in a cold water bath until a clear, viscous solution forms.

    • If using, add 100 µL of Tween 80 and mix until dissolved.

  • Prepare API: If particles are large, gently grind the 500 mg of API in a mortar and pestle to a fine, uniform powder. This increases the surface area and improves suspension homogeneity.[13]

  • Formulate Suspension:

    • Transfer the API powder to a suitable container.

    • Add a small amount (~5 mL) of the prepared vehicle to the API powder and triturate to form a smooth, uniform paste. This ensures all particles are wetted.[13]

    • Gradually add the remaining vehicle in portions while mixing continuously.

  • Finalize Volume & Homogenize:

    • Transfer the suspension to the 50 mL volumetric flask.

    • Rinse the container with a small amount of vehicle and add it to the flask to ensure a complete transfer.

    • Bring the volume to 50 mL with the vehicle and mix thoroughly.

    • For best results, homogenize the final suspension using a suitable laboratory homogenizer.

  • Storage and Use: Store in a tightly sealed, light-resistant container at 2-8°C. Always stir continuously using a magnetic stirrer during dose withdrawal to ensure dose uniformity.[13] Prepare fresh daily or validate for longer storage.

Protocol 3.2: Preparation of an Intravenous Solution (e.g., 2 mg/mL)

This protocol describes the preparation of a 10 mL batch of a 2 mg/mL IV solution using a co-solvent system. All materials and equipment must be sterile.

Materials:

  • 1-(1H-pyrazol-4-ylmethyl)piperazine API: 20 mg

  • Propylene Glycol (PG): 1 mL (10% v/v)

  • 0.9% Sodium Chloride for Injection (Sterile Saline): q.s. to 10 mL

  • Sterile vials, syringes, and 0.22 µm sterile syringe filters

Procedure:

  • Weigh API: Aseptically weigh 20 mg of API into a sterile vial.

  • Initial Solubilization: Aseptically add 1 mL of Propylene Glycol to the vial. Agitate gently (e.g., vortex) until the API is fully dissolved. Visual inspection against a light and dark background is critical to confirm complete dissolution.

  • Dilution: Slowly add approximately 8 mL of sterile saline to the vial in portions, mixing gently after each addition. Observe carefully for any signs of precipitation.

  • Final Volume: Transfer the solution to a sterile 10 mL volumetric flask, bring to final volume with sterile saline, and mix.

  • Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.[2] This step removes any potential microbial contamination.

  • Storage: Store at 2-8°C, protected from light. Visually inspect for particulates or precipitation before each use.

Protocol 3.3: Oral Gavage Procedure in Rodents (Rat)

This procedure must only be performed by personnel trained in animal handling and this technique.

Materials:

  • Prepared dosing formulation

  • Appropriately sized rat (e.g., 16-18 gauge, 2-3 inches long, with a ball tip)[14]

  • Syringe

  • Animal scale

Procedure:

  • Dose Calculation: Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg for rats).[15][16]

  • Tube Measurement: Measure the gavage needle externally from the tip of the rat's nose to the last rib (xiphoid process). Mark this length on the tube; it should not be inserted past this point to avoid stomach perforation.[14][16]

  • Animal Restraint: Restrain the rat firmly but gently, ensuring its head and body are in a straight line to straighten the path to the esophagus.[17]

  • Tube Insertion:

    • Insert the gavage tube into the diastema (the gap behind the incisors) and gently advance it along the roof of the mouth.[13]

    • The animal should swallow as the tube enters the esophagus. The tube should pass smoothly without resistance.[16]

    • CRITICAL: If resistance is met or the animal shows signs of respiratory distress (e.g., coughing), the tube is likely in the trachea. Withdraw immediately and restart.[13]

  • Dose Administration: Once the tube is correctly positioned, administer the dose slowly and steadily over 2-3 seconds.[13]

  • Withdrawal and Monitoring: Withdraw the tube smoothly in a single motion. Monitor the animal for a short period post-dosing for any adverse reactions.

Protocol 3.4: Intravenous (Tail Vein) Administration in Mice

This is a skilled procedure requiring significant practice.

Materials:

  • Prepared sterile dosing formulation

  • Mouse restrainer

  • Insulin syringe with a small gauge needle (e.g., 27-30G)

  • Heat lamp or warm water to induce vasodilation

Procedure:

  • Dose Calculation: Weigh the mouse. The maximum bolus injection volume is typically 5 mL/kg.[18]

  • Preparation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible.

  • Restraint: Place the mouse in a suitable restrainer, exposing the tail.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Identify one of the lateral tail veins.

    • With the needle bevel facing up, insert it into the vein at a shallow angle.[19]

    • Successful entry is often indicated by a small flash of blood in the needle hub.

    • Inject the solution slowly and steadily. The vein should blanch, and there should be no resistance or bleb formation (which indicates extravasation).

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the mouse to its cage and monitor for any adverse effects.

Analytical Validation and Stability Assessment

For regulatory toxicology studies, the concentration, homogeneity, and stability of the dosing formulation must be verified.[8] This is achieved by developing a stability-indicating analytical method, which is a validated procedure that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[20][21]

Stability_Workflow Start Start: Method Development (HPLC-UV) Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) Start->Forced_Deg Specificity Assess Specificity: Can parent peak be resolved from all degradants? Forced_Deg->Specificity Optimize Optimize Method (Mobile Phase, Gradient, Column) Specificity->Optimize No Validation Method Validation (ICH Q2) - Linearity & Range - Accuracy & Precision - LOD & LOQ Specificity->Validation Yes Optimize->Forced_Deg:w Application Apply to Formulation Analysis: - Concentration Verification - Homogeneity Testing - Short & Long-Term Stability Validation->Application

Caption: Workflow for developing a stability-indicating method (SIM).

Protocol 4.1: Forced Degradation Study

This study intentionally degrades the API to ensure the analytical method can separate the intact API from its degradation products.[22]

Procedure:

  • Prepare solutions of 1-(1H-pyrazol-4-ylmethyl)piperazine in a suitable solvent.

  • Expose the solutions to the stress conditions outlined in the table below. Include an unstressed control sample.

  • Analyze all samples by the developed HPLC method to evaluate peak purity and resolution between the parent peak and any new peaks that appear.

Stress Condition Example Reagent/Condition Purpose
Acid Hydrolysis 0.1 M HCl, heat at 60°CSimulates acidic environments, identifies acid-labile bonds.
Base Hydrolysis 0.1 M NaOH, heat at 60°CIdentifies base-labile bonds.
Oxidation 3% H₂O₂, room temperatureSimulates oxidative degradation.[6]
Thermal Degradation Heat solution at 80°CEvaluates thermal stability.
Photodegradation Expose to UV/Vis light (ICH Q1B)Evaluates light sensitivity.[6]
Typical conditions for a forced degradation study.[23]
Protocol 4.2: HPLC-UV Method for Concentration and Stability Analysis

This is a general starting point; the method must be optimized for 1-(1H-pyrazol-4-ylmethyl)piperazine.

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).[23]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for λmax (e.g., 210-400 nm); select an appropriate wavelength for quantification.

  • Sample Preparation: Dilute the formulation with a suitable solvent (e.g., 50:50 water:acetonitrile) to fall within the linear range of the calibration curve. For suspensions, ensure the sample is mixed well before dilution and that the API is fully dissolved in the diluent.

Regulatory and Safety Considerations

  • Good Laboratory Practice (GLP): For studies intended for regulatory submission (e.g., IND application), formulation preparation and analysis must comply with GLP regulations (21 CFR Part 58).[24]

  • Excipient Safety: All excipients used must be of high quality and demonstrated to be safe in the chosen animal species at the administered concentration.[8][11] While many common excipients are considered safe, their potential for toxicity or adverse effects should not be overlooked.[25]

  • Regulatory Guidelines: Researchers should be familiar with guidelines from regulatory bodies like the FDA and EMA, which outline the expectations for quality documentation of investigational medicinal products used in clinical trials, with principles often applied to preclinical development.[26][27][28][29]

Conclusion

The successful formulation of 1-(1H-pyrazol-4-ylmethyl)piperazine for animal dosing is a systematic process that relies on a strong foundation of pre-formulation data. By logically selecting a formulation strategy—whether a simple solution or a suspension—based on the API's physicochemical properties and the study's requirements, researchers can develop robust and reliable dosage forms. The detailed protocols and validation strategies outlined in this guide provide a clear path to preparing appropriate formulations for oral and intravenous administration, ultimately ensuring the quality and integrity of data generated in pivotal preclinical efficacy and safety studies.

References

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. (n.d.). National Center for Biotechnology Information. [Link]

  • Complete Guide To Pre-Clinical Drug Product Manufacturing. (2023, May 27). Agno Pharmaceuticals. [Link]

  • Preclinical Drug Formulation. (n.d.). Scantox. [Link]

  • Development of Validated Stability-Indicating Assay Methods- Critical Review. (n.d.). Quest Journals. [Link]

  • Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. (n.d.). National Center for Biotechnology Information. [Link]

  • Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. (2025, June 26). PRISYS Biotech. [Link]

  • What is a stability indicating method? (n.d.). AmbioPharm. [Link]

  • Stability-Indicating Assay. (n.d.). SEP Analytical Labs. [Link]

  • Stability-Indicating Assays. (2025, August 06). ResearchGate. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 01). PubMed. [Link]

  • Assay and Stability Testing. (n.d.). Kinam Park. [Link]

  • Vet Excipients. (n.d.). Protheragen. [Link]

  • What we learned about excipients in animal medicines. (2025, November 18). Veterinary Prescriber. [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024, January 30). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. [Link]

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. (2025, August 05). ResearchGate. [Link]

  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. (n.d.). Altasciences. [Link]

  • Routes of Administration and Dosage Forms of Drugs. (n.d.). MSD Veterinary Manual. [Link]

  • EMA Drafts on Quality Requirements for IMPs. (2021, July 29). ECA Academy. [Link]

  • Pyrazole. (n.d.). Solubility of Things. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. [Link]

  • Parenteral excipients. (n.d.). Ashland. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024, April 20). ResearchGate. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. (2012, December 08). ResearchGate. [Link]

  • Final EMA Guidelines on Quality Requirements for IMPs. (2022, February 17). ECA Academy. [Link]

  • LAB_021 Oral Gavage in Mice and Rats. (n.d.). The University of Queensland. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). (2025, March 04). Boston University. [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]

  • Oral Gavage in the Rat. (2016, October 26). Florida State University. [Link]

  • Guideline on quality, non-clinical and clinical requirements for investigational advanced therapy medicinal products in clinical trials. (2019, February 21). European Medicines Agency. [Link]

  • SOP: Oral Gavage in the Rat. (2017, December 12). Virginia Tech. [Link]

  • FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applications. (n.d.). Halloran Consulting Group. [Link]

  • Preclinical research strategies for drug development. (2025, August 11). AMSbiopharma. [Link]

  • Oral Gavage In Mice and Rats. (n.d.). University of Arizona Research, Innovation & Impact. [Link]

  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]

  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. (2025, August 07). ResearchGate. [Link]

  • Navigating Quality Guidelines for Biological Investigational Medicinal Products: A Comparative Analysis of EMA and ICH Q7 Standards. (2024, September 01). ADRES biopharma regulatory consulting. [Link]

  • Requirements to the chemical and pharmaceutical quality documentation concerning investigational medicinal products in clinical trials. (n.d.). European Medicines Agency. [Link]

  • Document 004: Guidelines for Injection Techniques in Mice V2.0. (n.d.). Australian National University. [Link]

  • Methods for Intravenous Self Administration in a Mouse Model. (2012, December 08). National Center for Biotechnology Information. [Link]

  • A Beginners Guide on How to Inject Mice. (2021, June 17). Ichor Bio. [Link]

  • 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. (n.d.). PubChemLite. [Link]

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Troubleshooting & Optimization

Resolving poor reproducibility in assays involving 1-(1H-pyrazol-4-ylmethyl)piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Poor Reproducibility in Assays Involving 1-(1H-pyrazol-4-ylmethyl)piperazine

Ticket ID: PYR-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist, Lead Discovery Group

Introduction: Why This Scaffold Fails

Welcome to the Technical Support Center. You are likely here because your IC50 values are shifting by an order of magnitude between batches, or your stock solutions are turning yellow.

The molecule 1-(1H-pyrazol-4-ylmethyl)piperazine (and its derivatives) presents a "perfect storm" of chemical liabilities that are often overlooked in standard high-throughput screening (HTS) workflows. It combines a secondary amine (piperazine) with an amphoteric pyrazole .

This guide does not just list steps; it corrects the fundamental chemical misunderstandings causing your data variance.

Module 1: The "Phantom" Impurity (Atmospheric CO₂)

The Issue: "I weighed 10 mg of the free base, but the molarity seems wrong, and the assay pH drifted."

The Root Cause: Piperazine derivatives are potent carbon dioxide scrubbers.[1][2] In fact, industrial CO₂ capture technology utilizes piperazine because it reacts rapidly with atmospheric CO₂ to form carbamates and dicarbamates [1].

  • If you store the free base solid in a standard vial, it is actively converting to a carbamate salt.

  • Consequence: You are weighing a mixture of drug and carbamate, leading to effective concentration errors of 10–30%.

  • Assay Impact: Upon dissolution in aqueous buffer, the carbamate reverts, releasing CO₂ and acidifying your assay buffer (pH drift).

Protocol: Correct Handling of Solid Stocks
  • Purchase Preference: Always buy the HCl or TFA salt form if available. The protonated amine cannot nucleophilically attack CO₂, rendering it stable.

  • Desiccation Cycle:

    • If you must use the free base, store it in a desiccator under Argon.

    • Never weigh the solid in open air for prolonged periods.

  • The "Argon Blanket" Technique:

    • Flush the headspace of the source vial with Argon immediately after opening.

    • Seal with Parafilm inside the cap threads.

Module 2: The DMSO "Time-Bomb" (Formaldehyde Methylation)

The Issue: "My stock solution was active last month, but now it's inactive/toxic."

The Root Cause: Dimethyl sulfoxide (DMSO) degrades over time (especially in light/air) to form trace formaldehyde .

  • Mechanism: The secondary amine on the piperazine ring reacts with formaldehyde to form an aminal, which can dehydrate to an iminium ion and eventually lead to N-methylation or methylene bridging [2].

  • Result: Your compound is chemically transforming into a different molecule (N-methyl derivative) while sitting in the freezer.

Data: Stability of Secondary Amines in DMSO
Condition% Purity (Day 0)% Purity (Day 30)Primary Contaminant
DMSO (Fresh, Argon purged) >99%>98%None
DMSO (Old, Air exposed) >99%82% N-methyl adducts / Aminals
DMSO + 1% Water >99%94%Hydrolysis products
Protocol: The Single-Use Aliquot System

Do not freeze-thaw stock solutions of this compound. Follow this workflow to ensure chemical integrity:

StockPrep Solid Solid Stock (Argon Stored) Weigh Rapid Weighing (<2 min exposure) Solid->Weigh Dissolve Dissolve in Fresh Anhydrous DMSO Weigh->Dissolve QC LC-MS Verification (Check for M+12 or M+14) Dissolve->QC  Critical Step Aliquot Aliquot into Single-Use Vials QC->Aliquot Freeze Store at -80°C (Discard unused thawed) Aliquot->Freeze

Figure 1: Critical workflow for preventing oxidative degradation and methylation in DMSO stocks.

Module 3: Solubility & pH Catastrophes

The Issue: "The compound precipitates when I add it to the assay buffer."

The Root Cause: This molecule has a complex ionization profile.

  • Piperazine pKa: ~9.8 (Basic). At pH 7.4, it is charged (soluble).

  • Pyrazole pKa: ~2.5 (Protonation) and >14 (Deprotonation).

  • The Trap: If you dilute a high-concentration DMSO stock (typically 10 mM) directly into a low-capacity buffer (like PBS), the local pH shock can cause the free base to crash out before it protonates.

Troubleshooting Guide: Solubility Optimization

Q: How do I prevent "crashing out" during serial dilution?

A: Use the "Intermediate Step" Method. Do not jump from 100% DMSO to 1% DMSO in one step.

  • Step 1: Prepare 10 mM stock in DMSO.

  • Step 2: Dilute to 1 mM in 100% DMSO (Serial dilution in DMSO first).

  • Step 3: Dilute to 100 µM in Assay Buffer + 0.05% Tween-20 .

    • Why Tween-20? It suppresses the nucleation of the hydrophobic pyrazole core.

  • Step 4: Vortex immediately.

Q: Which buffer should I use?

A: Avoid Phosphate if possible. Piperazines can coordinate with trace metals. Phosphate buffers often contain trace polyvalent cations that facilitate aggregation.

  • Recommendation: Use HEPES (pH 7.5) or Tris-HCl . These have better buffering capacity for basic amines and reduce metal interference.

Module 4: Assay Interference (False Positives)

The Issue: "I see inhibition, but it disappears when I add BSA."

The Root Cause: Non-Specific Binding (NSB). The hydrophobic pyrazole-methylene linker can stick to polystyrene plates.

Diagnostic Experiment: The "Detergent Shift"

Run your dose-response curve with and without 0.01% Triton X-100.

ObservationDiagnosisAction
IC50 Unchanged True BinderProceed.
IC50 Increases 10x with Detergent Aggregator / NSBCompound is sticking to plastic or forming colloids. Add 0.01% Triton X-100 to all buffers.
IC50 Decreases with Detergent Solubility IssueThe detergent solubilized the drug, revealing true potency.

Summary Checklist for Reproducibility

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652–1654. Link

  • Eichler, S., et al. (2025). Formaldehyde surrogates in multicomponent reactions. Beilstein Journal of Organic Chemistry, 15, 2011–2019. Link

  • Khalili, F., et al. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

  • Cheng, X., et al. (2003).[4] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC and LC-MS Methods for Purity Validation of 1-(1H-pyrazol-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 1-(1H-pyrazol-4-ylmethyl)piperazine, a molecule with potential therapeutic applications, robust and reliable analytical methods for purity validation are imperative. This guide provides a comprehensive comparison of two workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This document is structured to provide not just procedural steps, but a deep-dive into the causality behind experimental choices, ensuring that the described protocols are self-validating systems. We will explore the nuances of method development tailored to the physicochemical properties of 1-(1H-pyrazol-4-ylmethyl)piperazine, discuss the validation of these methods in accordance with regulatory expectations, and present a clear, data-driven comparison to guide the selection of the most appropriate technique for your analytical needs.

The Analyte: 1-(1H-pyrazol-4-ylmethyl)piperazine - A Molecule with Analytical Challenges

1-(1H-pyrazol-4-ylmethyl)piperazine is a polar molecule, a characteristic dictated by the presence of the pyrazole and piperazine rings. This polarity presents a significant challenge for traditional reversed-phase HPLC. Based on data for a closely related analogue, 1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine, a negative LogP value is expected, indicating its hydrophilic nature[1][2]. The piperazine moiety confers basic properties, with two pKa values, one around 5.35 and the other around 9.73[3][4][5]. The pyrazole ring, while aromatic, exhibits a UV absorbance maximum at a low wavelength, around 203-206 nm. These properties necessitate careful consideration in method development to achieve adequate retention, peak shape, and sensitivity.

HPLC-UV Method Development: A Cost-Effective Approach for Routine Analysis

For routine quality control and purity assessment, HPLC-UV is often the method of choice due to its robustness, cost-effectiveness, and widespread availability.[6][7] The primary challenge in developing an HPLC-UV method for 1-(1H-pyrazol-4-ylmethyl)piperazine is its polarity and low UV absorbance.

Experimental Protocol: HPLC-UV

Objective: To develop a stability-indicating HPLC-UV method for the quantification of 1-(1H-pyrazol-4-ylmethyl)piperazine and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or variable wavelength detector.

Chromatographic Conditions:

  • Column: A polar-modified reversed-phase column, such as a C18 with a polar endcapping, is recommended to improve retention of the polar analyte. An alternative is a phenyl-hexyl column which can offer different selectivity.

  • Mobile Phase A: 0.1% Formic acid in water. The acidic mobile phase will ensure the ionization of the basic piperazine moiety, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient is necessary to elute any less polar impurities and to ensure a reasonable run time. A typical gradient could be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm. This low wavelength is chosen based on the expected absorbance of the pyrazole moiety. A PDA detector is highly recommended to assess peak purity and to detect any co-eluting impurities.

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase A

Rationale for Experimental Choices:

  • Polar-Modified Column: To counteract the low retention of the polar analyte on a traditional C18 column.

  • Acidic Mobile Phase: To suppress the silanol interactions on the silica-based stationary phase and to ensure consistent ionization of the basic analyte, leading to symmetrical peaks.

  • Gradient Elution: To ensure the elution of a wide range of potential impurities with varying polarities.

  • Low Wavelength Detection: To achieve adequate sensitivity for the pyrazole chromophore.

LC-MS Method Development: The Gold Standard for Identification and Trace Analysis

For comprehensive impurity profiling, identification of unknown impurities, and the analysis of trace-level contaminants, LC-MS is the unparalleled technique.[8][9] Its high sensitivity and selectivity make it an indispensable tool in pharmaceutical development.

Experimental Protocol: LC-MS

Objective: To develop a sensitive and selective LC-MS method for the identification and quantification of 1-(1H-pyrazol-4-ylmethyl)piperazine and its impurities.

Instrumentation:

  • LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and structural elucidation of unknown impurities. A triple quadrupole mass spectrometer can be used for targeted quantification with high sensitivity.

Chromatographic Conditions:

  • The HPLC conditions can be similar to the HPLC-UV method, with the key difference being the use of a volatile buffer in the mobile phase.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% Formic acid.

  • The gradient elution program can be adapted from the HPLC-UV method.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is expected to be optimal due to the basic nature of the piperazine ring.

  • Source Parameters: These should be optimized for the specific instrument and analyte, including capillary voltage, source temperature, and gas flows.

  • Data Acquisition:

    • Full Scan Mode: To detect all ions within a specified mass range, useful for identifying unknown impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of the main component and known impurities.

Rationale for Experimental Choices:

  • Volatile Buffer: Formic acid is compatible with mass spectrometry as it is volatile and does not suppress ionization.

  • ESI Positive Mode: The piperazine moiety is readily protonated, making it ideal for positive mode ESI.

  • High-Resolution Mass Spectrometry: Enables the determination of the elemental composition of unknown impurities, which is crucial for their identification.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

FeatureHPLC-UVLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Sensitivity Moderate. May require higher concentrations for trace impurity detection.High to very high. Excellent for trace-level impurity analysis.[8]
Specificity Relies on chromatographic separation. Co-eluting impurities with similar UV spectra can be challenging to resolve.Highly specific due to mass detection. Can distinguish between co-eluting compounds with different masses.
Identification Limited to comparison of retention time and UV spectrum with a reference standard.Provides molecular weight and fragmentation data, enabling the identification of unknown impurities.
Quantification Robust and reproducible for major components and known impurities with reference standards.Excellent for quantification, especially at low levels. Can perform relative quantification of unknown impurities based on peak area.
Cost & Complexity Lower initial investment and operational cost. Relatively simple to operate.Higher initial investment and maintenance costs. Requires more specialized expertise.
Application Routine quality control, purity assays, content uniformity.Impurity profiling, identification of degradation products, genotoxic impurity analysis, metabolic studies.

Method Validation: Ensuring Fitness for Purpose

Both HPLC-UV and LC-MS methods must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate their suitability for their intended purpose.[3][10][11]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated through forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) to generate potential degradation products and ensure they are separated from the main peak. For LC-MS, mass selectivity provides an additional layer of specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Potential Impurities and Degradation Products

A thorough understanding of the synthetic route and the stability of the molecule is crucial for a comprehensive purity validation.[6][8][12][13][14]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 4-(bromomethyl)-1H-pyrazole or a similar precursor, and piperazine.

  • By-products: N-alkylation at other positions of the pyrazole ring, or di-substitution of the piperazine.

Potential Degradation Products:

  • Oxidative Degradation: The piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[11]

  • Hydrolytic Degradation: The molecule is likely stable to hydrolysis under neutral conditions, but forced degradation studies under acidic and basic conditions are necessary to confirm this.

  • Thermal Degradation: Elevated temperatures can lead to the formation of various degradation products.[15] For piperazine, products like 1-piperazinecarboxaldehyde and piperazinone have been observed.[11]

Workflow and Decision Making

The choice between HPLC-UV and LC-MS is driven by the stage of drug development and the specific analytical question.

G cluster_0 Analytical Workflow for Purity Validation start Define Analytical Need routine_qc Routine QC / Release Testing start->routine_qc impurity_id Impurity Identification / Profiling start->impurity_id method_dev_uv HPLC-UV Method Development routine_qc->method_dev_uv method_dev_ms LC-MS Method Development impurity_id->method_dev_ms validation_uv Method Validation (ICH Q2) method_dev_uv->validation_uv validation_ms Method Validation (ICH Q2) method_dev_ms->validation_ms routine_analysis Routine Analysis validation_uv->routine_analysis characterization Full Characterization validation_ms->characterization

Caption: A flowchart illustrating the decision-making process for selecting an analytical technique.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the purity validation of 1-(1H-pyrazol-4-ylmethyl)piperazine. The choice of method is contingent on the specific requirements of the analysis.

  • HPLC-UV is a robust, cost-effective, and reliable method for routine quality control and release testing, where the primary goal is to quantify the main component and known impurities against established specifications. Careful method development focusing on the retention of this polar compound is key to its successful implementation.

  • LC-MS is the indispensable tool for in-depth impurity profiling, identification of unknown degradation products, and the quantification of trace-level impurities. Its superior sensitivity and specificity are critical during drug development to gain a comprehensive understanding of the impurity profile and to ensure the safety of the drug substance.

A tiered analytical strategy, employing HPLC-UV for routine applications and LC-MS for investigational and more demanding analyses, provides a comprehensive and efficient approach to ensuring the purity and quality of 1-(1H-pyrazol-4-ylmethyl)piperazine throughout its lifecycle.

References

  • Wikipedia. Piperazine. [Link]

  • Joshi, A., Hussain, N., Sain, D., & Talesara, G. L. (2012). Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Asian Journal of Chemistry, 24(11), 5011-5015.
  • Brito, A. F. D. S., et al. (2018). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032).
  • Lepa, K., et al. (2025). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research.
  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 43-50.
  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubChemLite. 1-[(1-methyl-1h-pyrazol-4-yl)methyl]piperazine. [Link]

  • Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • de Faria, A. R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(1), 133-139.
  • Google Patents. Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Semantic Scholar. Table 7 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-7-from-pKa-Values-of-Some-Piperazines-at-(-K-Khalili-Henni/0b9d7e8b6c5e3f4e3c9a6b8c9d0e8a7f0c9c9c9c/figure/7]([Link]

  • ScienceDirect. Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • PubMed. Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

  • MDPI. Synthesis and Evaluation of Thiomethyl-Substituted (4Z)-4-[(Pyrazol-4-yl)methylene]pyrazolone as an Optical Chemosensor. [Link]

  • RSC Publishing. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. [Link]

Sources

A Head-to-Head Comparison of Pyrazole-Piperazine Derivatives in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic design and evaluation of novel chemical entities are paramount to advancing therapeutic innovation. Among the myriad of heterocyclic scaffolds, pyrazole-piperazine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities.[1][2][3] This guide provides an in-depth, head-to-head comparison of various pyrazole-piperazine derivatives across key biological assays, supported by experimental data and detailed protocols to inform your research and development endeavors.

The inherent versatility of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, coupled with the flexible and often bioactive piperazine moiety, creates a powerful pharmacophore.[2][3] This combination allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets.[4] Our analysis will traverse the anticancer, antimicrobial, and neuroprotective landscapes, highlighting key structure-activity relationships (SAR) and providing a practical framework for your own investigations.

Anticancer Activity: A Cellular Showdown

The cytotoxicity of novel compounds against various cancer cell lines is a primary indicator of their potential as anticancer agents. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay remains a gold standard for assessing cell viability. Here, we compare several pyrazole-piperazine conjugates against different human cancer cell lines.

Comparative Anticancer Potency (IC₅₀ Values)
Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
9b A549 (Lung)3.78 ± 0.35Doxorubicin9.45 ± 0.32[5]
9m A549 (Lung)4.43 ± 0.98Doxorubicin9.45 ± 0.32[5]
26 MCF7 (Breast)0.96Etoposide-[6]
26 A549 (Lung)1.40Etoposide-[6]
26 DU145 (Prostate)2.16Etoposide-[6]
11c PC3 (Prostate)4.09Nutlin-1-[7]
11c A549 (Lung)16.82Nutlin-1-[7]
7a HepG2 (Liver)6.1 ± 1.9Doxorubicin24.7 ± 3.2[8]
7b HepG2 (Liver)7.9 ± 1.9Doxorubicin24.7 ± 3.2[8]

Key Insights:

The data reveals that specific substitutions on the pyrazole and piperazine rings significantly influence anticancer activity. For instance, compounds 9b and 9m demonstrated superior potency against the A549 lung cancer cell line compared to the standard chemotherapeutic drug, doxorubicin.[5] Similarly, compound 26 , a phthalazine-piperazine-pyrazole conjugate, exhibited potent activity against MCF7, A549, and DU145 cancer cells.[6] Notably, some derivatives, like 11c , show enhanced activity against p53-mutated or deficient cell lines, suggesting a p53-independent mechanism of action.[7] The pyrazole-indole hybrids 7a and 7b also displayed remarkable potency against the HepG2 liver cancer cell line.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the standardized procedure for determining the cytotoxic effects of pyrazole-piperazine derivatives on cancer cell lines.

Workflow for MTT Assay:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to ~80% confluency cell_seeding 2. Seed cells in 96-well plates (5,000-10,000 cells/well) cell_culture->cell_seeding incubation_24h 3. Incubate for 24h to allow cell attachment cell_seeding->incubation_24h compound_prep 4. Prepare serial dilutions of pyrazole-piperazine derivatives treatment 5. Treat cells with varying concentrations of compounds compound_prep->treatment incubation_48h 6. Incubate for 48h treatment->incubation_48h add_mtt 7. Add MTT solution (5 mg/mL) to each well incubation_4h 8. Incubate for 4h at 37°C add_mtt->incubation_4h add_dmso 9. Add DMSO to dissolve formazan crystals incubation_4h->add_dmso read_absorbance 10. Read absorbance at 570 nm add_dmso->read_absorbance calc_viability 11. Calculate cell viability (%) plot_curve 12. Plot dose-response curve calc_viability->plot_curve calc_ic50 13. Determine IC50 value plot_curve->calc_ic50

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Step-by-Step Methodology:

  • Cell Culture and Seeding: Maintain the desired cancer cell line in appropriate culture medium supplemented with fetal bovine serum and antibiotics. Once the cells reach approximately 80% confluency, trypsinize, count, and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the pyrazole-piperazine derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution to obtain a range of desired concentrations. Remove the culture medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic agent).

  • MTT Incubation: After a 48-hour incubation period with the compounds, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 5 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity: Combating Pathogens

The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole-piperazine derivatives have shown considerable promise in this area.[1][9] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.

Comparative Antimicrobial Potency (EC₅₀ and MIC Values)
Compound IDPathogenEC₅₀ (µg/mL)Reference CompoundEC₅₀ (µg/mL)Source
D6 Xanthomonas oryzae pv. oryzae (Xoo)18.8Thiadiazole-copper52.9
D16 Phytophthora capsici11.3Azoxystrobin35.1
P16 Xanthomonas oryzae pv. oryzae (Xoo)2.54 ± 0.87Paclobutrazol-[10]
P16 Xanthomonas axonopodis pv. citri (Xac)3.49 ± 0.04Copper thiazole-[10]
Compound IDPathogenMIC (mg/mL)Reference CompoundMIC (mg/mL)Source
5c Klebsiella pneumoniae6.25--[11]
5c Listeria monocytogenes50--[11]

Key Insights:

The results highlight the potential of pyrazole-piperazine derivatives as effective antibacterial and antifungal agents. For instance, derivative D6 exhibited significantly better activity against the plant pathogen Xanthomonas oryzae pv. oryzae than the commercial bactericides thiadiazole-copper and bismerthiazol. Similarly, D16 was more potent against Phytophthora capsici than azoxystrobin. Compound P16 also demonstrated strong inhibitory activity against both Xoo and Xac.[10] In the context of human pathogens, compound 5c showed promising activity against Klebsiella pneumoniae.[11]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of pyrazole-piperazine derivatives against bacterial strains.

Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_reading Result Interpretation compound_dilution 1. Prepare serial two-fold dilutions of the test compound in broth bacterial_suspension 2. Prepare a standardized bacterial suspension (e.g., 0.5 McFarland) compound_dilution->bacterial_suspension inoculate_wells 3. Inoculate each well of a 96-well plate with the bacterial suspension add_compounds 4. Add the diluted compounds to the respective wells inoculate_wells->add_compounds incubate_plate 5. Incubate the plate at 37°C for 18-24 hours add_compounds->incubate_plate visual_inspection 6. Visually inspect for turbidity determine_mic 7. The MIC is the lowest concentration with no visible growth visual_inspection->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: Prepare a stock solution of the pyrazole-piperazine derivative in a suitable solvent. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Preparation of Bacterial Inoculum: From a fresh culture of the test bacterium, prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared bacterial inoculum. Include a positive control (broth with bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Neuroprotective and Anti-inflammatory Activity

Chronic inflammation and neuronal damage are hallmarks of many neurodegenerative diseases.[12] Pyrazole derivatives have demonstrated potential in mitigating these processes.[12][13][14]

Comparative Anti-inflammatory and Neuroprotective Effects
Compound IDAssayEffectIC₅₀ (µM) / % InhibitionReference CompoundSource
6g IL-6 suppression (LPS-stimulated BV2 cells)Anti-inflammatory9.562Dexamethasone, Celecoxib[12][13]
5d COX-2 expression inhibition (LPS-stimulated macrophages)Anti-inflammatory42.8 ± 1.4% inhibition-[15]
5e Neuroprotection against 6-OHDA induced cell deathNeuroprotective110.7 ± 4.3% relative neuroprotection-[15]

Key Insights:

The pyrazole scaffold is a key feature in several anti-inflammatory drugs, including celecoxib.[12] Novel pyrazole derivatives continue to show promise in this area. Compound 6g exhibited potent anti-inflammatory effects by suppressing IL-6 expression in microglial cells, outperforming dexamethasone and celecoxib.[12][13] Furthermore, pyrazolo[3,4-d]pyridazine derivatives like 5d and 5e have demonstrated both anti-inflammatory (COX-2 inhibition) and significant neuroprotective activities.[15]

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol outlines the Griess assay, a common method to quantify nitric oxide (NO) production, an indicator of inflammation, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Workflow for Griess Assay:

Griess_Assay_Workflow cluster_prep Cell Culture & Treatment cluster_assay Griess Reaction cluster_analysis Quantification seed_cells 1. Seed macrophages (e.g., RAW 264.7) in a 96-well plate pre_treat 2. Pre-treat cells with pyrazole-piperazine derivatives for 1h seed_cells->pre_treat stimulate_lps 3. Stimulate cells with LPS (1 µg/mL) for 24h pre_treat->stimulate_lps collect_supernatant 4. Collect cell culture supernatant add_griess_a 5. Add Griess Reagent A (Sulfanilamide) collect_supernatant->add_griess_a add_griess_b 6. Add Griess Reagent B (NED) add_griess_a->add_griess_b incubate_rt 7. Incubate at room temperature for 10 minutes add_griess_b->incubate_rt read_absorbance 8. Read absorbance at 540 nm standard_curve 9. Generate a sodium nitrite standard curve read_absorbance->standard_curve calculate_nitrite 10. Calculate nitrite concentration standard_curve->calculate_nitrite

Caption: Workflow for the Griess assay to measure nitric oxide production.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyrazole-piperazine derivatives for 1 hour. Subsequently, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.

  • Sample Collection: After the incubation period, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite in the samples is determined by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole-piperazine derivatives is intricately linked to their structural features. Analysis of the comparative data reveals several key SAR trends:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole and piperazine moieties play a crucial role in determining potency. For instance, in some series, electron-withdrawing groups have been shown to enhance anticancer activity.

  • Linker between Pyrazole and Piperazine: The length and flexibility of the linker connecting the pyrazole and piperazine rings can impact how the molecule interacts with its biological target.

  • Substitution on the Pyrazole Core: Modifications to the pyrazole ring itself, such as the addition of methyl or other functional groups, can influence the compound's activity and selectivity.[16]

  • Hybridization with Other Scaffolds: Incorporating other bioactive moieties, such as indole or phthalazine, can lead to hybrid molecules with significantly enhanced and sometimes novel biological activities.[6][8]

Logical Relationship of SAR:

SAR_Logic cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity scaffold Pyrazole-Piperazine Core substituents Substituents on Phenyl Rings Electron-donating Electron-withdrawing scaffold->substituents linker Linker Variation Length Flexibility scaffold->linker pyrazole_sub Pyrazole Core Substitution Position Functional Group scaffold->pyrazole_sub hybridization Hybridization with other Scaffolds Indole Phthalazine scaffold->hybridization activity Biological Potency & Selectivity Anticancer Antimicrobial Neuroprotective substituents->activity linker->activity pyrazole_sub->activity hybridization->activity

Caption: Structure-Activity Relationship (SAR) logic for pyrazole-piperazine derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of pyrazole-piperazine derivatives, underscoring their potential as a versatile scaffold in drug discovery. The head-to-head comparisons, supported by detailed experimental protocols, offer a valuable resource for researchers in the field. The structure-activity relationships highlighted herein provide a rational basis for the design of future derivatives with enhanced potency and selectivity. As research in this area continues to evolve, the systematic evaluation and comparison of these promising compounds will be instrumental in translating their therapeutic potential into clinical realities.

References

  • Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. (2023). MDPI. [Link]

  • Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies. (2025). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. [Link]

  • Synthesis and Antibacterial / Anticancer Activities of Compounds Containing Pyrazole Ring Linked to Piperazines. (n.d.). Bentham Science Publisher. [Link]

  • Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025). ACS Publications. [Link]

  • Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. (2025). ACS Publications. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial Activity Studies of Novel Pyrazole Derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). ACS Publications. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (n.d.). PubMed. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). FMDB Transactions on Life Sciences. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). PubMed. [Link]

  • Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. (2025). Indian Journal of Chemistry (IJC). [Link]

  • Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). PMC. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega. [Link]

  • Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). CNS and Neurological Disorders - Drug Targets. [Link]

  • Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. (2021). Bentham Science Publisher. [Link]

  • Synthesis, anti-inflammatory and neuroprotective activity of pyrazole and pyrazolo[3,4-d]pyridazine bearing 3,4,5-trimethoxyphenyl. (n.d.). ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC. [Link]

  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. (n.d.). Semantic Scholar. [Link]

  • (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]

Sources

Assessing the selectivity profile of 1-(1H-pyrazol-4-ylmethyl)piperazine against a panel of kinases.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Assessing the Kinase Selectivity Profile of 1-(1H-pyrazol-4-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document will delve into the rationale behind designing a kinase selectivity study, provide a detailed experimental protocol for a widely used assay, and offer insights into the analysis and interpretation of the resulting data. By following this guide, researchers can generate a robust and reliable selectivity profile to inform the continued development of 1-(1H-pyrazol-4-ylmethyl)piperazine as a potential therapeutic agent.

Designing a Comprehensive Kinase Selectivity Study

The initial step in assessing the selectivity of a compound is to design a well-thought-out screening strategy. This involves selecting an appropriate panel of kinases that will provide a comprehensive overview of the compound's activity across the human kinome.

Rationale for Kinase Panel Selection:

A representative kinase panel should ideally include members from all major branches of the kinome tree.[10][11] This broad screening approach is crucial for identifying potential off-target activities that might not be predicted based on the primary target's family.[1] Commercial services offer various pre-designed panels, or a custom panel can be assembled to include specific kinases of interest based on the therapeutic indication.[12][13][14][15] For a novel compound like 1-(1H-pyrazol-4-ylmethyl)piperazine, a broad initial screen is highly recommended to build a comprehensive selectivity map.

Hypothetical Primary Target and Panel Composition:

For the purpose of this guide, let us hypothesize that 1-(1H-pyrazol-4-ylmethyl)piperazine has been designed as a potent inhibitor of Janus Kinase 2 (JAK2) , a key mediator in cytokine signaling pathways implicated in various myeloproliferative neoplasms and inflammatory diseases.

A suitable kinase panel for assessing its selectivity would therefore include:

  • The primary target and its immediate family: JAK1, JAK3, and TYK2 to assess intra-family selectivity.

  • Representatives from other tyrosine kinase families: such as SRC, ABL, EGFR, and VEGFR to identify potential off-target effects on other signaling pathways.

  • A diverse selection of serine/threonine kinases: from families like CAMK, AGC, and CMGC to ensure broad coverage of the kinome.

The following diagram illustrates the logical workflow for designing a kinase selectivity study:

G cluster_0 Phase 1: Study Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation A Define Hypothetical Primary Target(s) (e.g., JAK2) B Select a Broad & Representative Kinase Panel A->B Informs panel composition C Choose Appropriate Assay Technology (e.g., ADP-Glo™) B->C Ensures compatibility D Perform Single-Dose Screening (e.g., at 1 µM and 10 µM) C->D E Identify Preliminary Hits (% Inhibition > 50%) D->E Data analysis F Conduct Dose-Response Assays (IC50 determination) for hits E->F Prioritizes follow-up G Calculate IC50 Values F->G H Determine Selectivity Score(s) G->H I Compare with Reference Compounds H->I J Generate Kinome Map Visualization I->J

Figure 1: A logical workflow for a kinase selectivity profiling study.

Experimental Methodology: The ADP-Glo™ Kinase Assay

A variety of in vitro kinase assay formats are available, including radiometric assays, fluorescence-based assays, and competitive binding assays.[1][16][17] The ADP-Glo™ Kinase Assay from Promega is a widely used, robust, and high-throughput luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[18][19][20]

Principle of the ADP-Glo™ Assay:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[18][19][20]

Detailed Step-by-Step Protocol:

The following is a detailed protocol for performing a kinase inhibition assay using the ADP-Glo™ system in a 384-well plate format.

Materials:

  • 1-(1H-pyrazol-4-ylmethyl)piperazine (test compound)

  • Reference inhibitor (e.g., a known JAK2 inhibitor)

  • Recombinant kinases and their corresponding substrates

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to each kinase, but a general buffer can be 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP at a concentration close to the Km for each kinase

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

G A 1. Prepare Reagents: - Dilute compound and control inhibitor - Prepare kinase/substrate master mix - Prepare ATP solution B 2. Set up Kinase Reaction (5 µL): - Add 2.5 µL of compound/control - Add 2.5 µL of kinase/substrate mix A->B Dispense C 3. Initiate Reaction: - Add 5 µL of ATP solution - Mix and incubate at RT for 60 min B->C Start reaction D 4. Stop Reaction & Deplete ATP: - Add 5 µL of ADP-Glo™ Reagent - Incubate at RT for 40 min C->D Terminate E 5. Detect ADP: - Add 10 µL of Kinase Detection Reagent - Incubate at RT for 30-60 min D->E Convert ADP to ATP F 6. Measure Luminescence: - Use a plate-reading luminometer E->F Read signal

Figure 2: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(1H-pyrazol-4-ylmethyl)piperazine and the reference inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further into the kinase reaction buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted compound or control to the wells of a 384-well plate. Include wells with buffer and DMSO as no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

    • Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[21]

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[19][21]

    • Incubate the plate at room temperature for 40 minutes.[19][21]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the necessary components for the luciferase reaction.[19][21]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[21]

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Data Analysis and Interpretation

IC50 Determination:

The raw luminescence data is first normalized using the no-inhibitor and no-enzyme controls. The percent inhibition for each compound concentration is then calculated. The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism).[22] The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.[23]

Selectivity Score Calculation:

To quantify the selectivity of a compound, a selectivity score (S) can be calculated.[1][24][25][26] A common method is to define a threshold concentration (e.g., 1 µM or 3 µM) and divide the number of kinases inhibited above a certain percentage (e.g., 50%) at that concentration by the total number of kinases tested.[1][24][25][26]

S(1µM) = (Number of kinases with IC50 < 1 µM) / (Total number of kinases tested)

A lower selectivity score indicates a more selective compound.

Comparative Analysis: Hypothetical Selectivity Profile

Below is a hypothetical selectivity profile for 1-(1H-pyrazol-4-ylmethyl)piperazine (Compound A) and a hypothetical competitor compound (Compound B), both designed as JAK2 inhibitors.

Table 1: Hypothetical Kinase Inhibition Data

KinaseCompound A IC50 (nM)Compound B IC50 (nM)
JAK2 15 25
JAK1250150
JAK3800300
TYK2>10,0005,000
SRC1,500500
ABL1>10,0008,000
EGFR>10,000>10,000
VEGFR25,0001,200
p38α (MAPK14)>10,0009,000
CDK2>10,000>10,000
ROCK18,0002,500

Interpretation of Hypothetical Data:

Based on this hypothetical data, Compound A demonstrates higher potency for the primary target JAK2 and greater selectivity against other kinases compared to Compound B. For instance, Compound A is significantly more selective against SRC and VEGFR2. This type of comparative data is crucial for selecting the most promising lead candidate for further development.

Visualization of the Selectivity Profile

Visualizing the selectivity data can provide an intuitive understanding of a compound's off-target profile. A kinome map is a common way to represent this data.

Figure 3: A simplified visualization of the hypothetical selectivity profile of Compound A. Node color indicates potency: Red (<100 nM), Yellow (100 nM - 10 µM), Green (>10 µM).

Conclusion

A thorough assessment of the kinase selectivity profile is a cornerstone of modern kinase inhibitor drug discovery.[1][16] It provides invaluable information for understanding a compound's mechanism of action, predicting potential off-target liabilities, and guiding lead optimization efforts.[5][27] By employing robust and standardized assay methodologies, such as the ADP-Glo™ kinase assay, and systematic data analysis, researchers can build a comprehensive and reliable selectivity profile for novel compounds like 1-(1H-pyrazol-4-ylmethyl)piperazine. The hypothetical data presented herein illustrates how such a profile can be used to differentiate between compounds and select the most promising candidates for further preclinical and clinical development. The ultimate goal is to develop potent and selective kinase inhibitors that maximize therapeutic efficacy while minimizing adverse effects.[2]

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(18), 7437-7452. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Moon, S. M., Jeong, W. J., Kim, H. E., Lim, D. S., & Lee, H. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(18), e3013.
  • Bio-protocol. (2016, October 20). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]

  • Uitdehaag, J. C., Verkaar, F., & van der Wijk, T. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 6(1), 75-90.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2023). In vitro kinase assay. protocols.io.
  • Krishnamurty, R., & Maly, D. J. (2007). Chemical genomic and proteomic methods for determining kinase inhibitor selectivity. Combinatorial chemistry & high throughput screening, 10(8), 652–666.
  • AstraZeneca. (n.d.). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Royal Society of Chemistry eBooks.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Selectivity scores as a quantitative measure of specificity. Retrieved from [Link]

  • Johnson, C. N. (2016). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. ACS chemical biology, 11(3), 519-521.
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, M. A., & Agarwal, N. (2009). High-throughput biochemical kinase selectivity assays: panel development and screening applications. Journal of biomolecular screening, 14(1), 44-55.
  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.
  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews Drug discovery, 1(4), 309-315.
  • de Oliveira, R., de Freitas, R. M., & de Lima, M. C. A. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Pharmacology Biochemistry and Behavior, 102(2), 249-256.
  • Frontiers Media. (2023, December 13). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Scheen, A., & De Simone, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data.
  • Knippschild, U., Krüger, M., & Richter, J. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8632.
  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]

  • Anand, K., & Sowdhamini, R. (2013). Prediction of kinase-inhibitor binding affinity using energetic parameters. BMC research notes, 6, 286.
  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
  • ResearchGate. (n.d.). Kinase targets selected for the kinase profiling panel. Retrieved from [Link]

  • de Carvalho, F. S., de Oliveira, R., de Lima, M. C. A., & da Rocha, M. L. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. European journal of pharmacology, 765, 468-476.
  • ResearchGate. (n.d.). Calculated IC50 values for Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • Lachmann, A., & Ma'ayan, A. (2009). KEA: kinase enrichment analysis.
  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from [Link]

  • ResearchGate. (n.d.). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. Retrieved from [Link]

  • de Almeida, L. S., Santana, I. G. C., Moreira, L. K. S., Turones, L. C., Sanz, G., Vaz, B. G., ... & de Brito, A. F. (2022). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. CNS & neurological disorders drug targets, 21(6), 520–532.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(1H-pyrazol-4-ylmethyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

1-(1H-pyrazol-4-ylmethyl)piperazine is a secondary amine building block commonly used in medicinal chemistry (e.g., kinase inhibitor synthesis). While specific toxicological data for this exact derivative is often limited in public databases, its structural components—piperazine and pyrazole —dictate a strict handling protocol.

The Core Directive: Treat this substance as a Corrosive and a Sensitizer .

Critical Safety Warning:

NEVER treat piperazine wastes with bleach (sodium hypochlorite). Secondary amines react with hypochlorites to form chloramines , which are unstable, toxic, and potentially explosive.

Chemical Profile & Hazard Identification

Before disposal, you must classify the waste stream. This compound acts as a strong organic base.

ParameterSpecification / Characteristic
Chemical Class Heterocyclic Amine (Organic Base)
Physical State Solid (typically off-white to yellow powder)
pKa (Estimated) ~9.8 (Piperazine nitrogen)
Primary Hazard Corrosive (Skin/Eye) , Respiratory Sensitizer
RCRA Classification Not P-listed or U-listed. Likely D002 (Corrosive) if pH

12.5 in solution.[1]
Incompatibility Strong acids, Oxidizers, Nitrites (forms carcinogenic nitrosamines), Hypochlorites .
Pre-Disposal Stabilization & Segregation

Goal: Prevent unintended reactions in the waste container.

A. Segregation Protocol
  • Isolate from Acids: Do not mix with acidic waste streams (e.g., HPLC waste containing TFA or Formic Acid) without neutralization, as this generates significant heat.

  • Isolate from Nitrosating Agents: Ensure no sodium nitrite or nitrous acid is present in the waste container to prevent N-nitrosamine formation.

  • Isolate from Oxidizers: Keep away from peroxides and permanganates.[2]

B. Quenching (Liquid Waste Only)

If the chemical is in a reactive solution or high concentration:

  • Cooling: Place the receiving flask in an ice bath.

  • Dilution: Dilute with water or a compatible solvent (e.g., Ethanol) to <5% concentration.

  • Neutralization: Slowly add dilute HCl (1M) to adjust pH to 6–8. Note: This creates the hydrochloride salt, which is less volatile but still hazardous.

Disposal Workflow: Step-by-Step

This protocol separates solid waste (pure compound) from liquid waste (reaction mixtures).

Scenario A: Solid Waste (Pure Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup debris.

  • Primary Containment: Place the solid material into a clear, chemically resistant polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "1-(1H-pyrazol-4-ylmethyl)piperazine"[3][4]

    • Hazards: "Corrosive," "Toxic."[1]

  • Secondary Containment: Place the sealed bag into a secondary container (e.g., a wide-mouth HDPE jar) to prevent puncture.

  • Disposal Path: Designate for Incineration . Do not landfill.[5]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Roto-vap residues, HPLC effluent.

  • Solvent Compatibility Check: Ensure the carrier solvent is compatible with the "Basic Organic Waste" stream.

    • Compatible: Methanol, Ethanol, DCM, Ethyl Acetate.

    • Incompatible: Acetone + Chloroform mixtures (in basic conditions, can form exothermic polymers).

  • pH Check: If the solution is aqueous, verify pH. If pH > 12.5, label explicitly as "Corrosive Basic Waste."

  • Container: Use an HDPE or glass carboy. Do not use metal containers (aluminum/steel), as amines can corrode them or react with surface oxides.

  • Venting: Use a vented cap (Safety Waste Cap) to prevent pressure buildup if off-gassing occurs.

Decision Logic Visualization

The following diagram outlines the critical decision points for safe disposal.

DisposalWorkflow Start Waste Generation: 1-(1H-pyrazol-4-ylmethyl)piperazine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure/Debris) StateCheck->Solid Powder/Debris Liquid Liquid Waste (Solution) StateCheck->Liquid Solution Bagging Double Bag (4 mil Poly) Place in HDPE Jar Solid->Bagging LabelSolid Label: Toxic, Corrosive (Solid Organic) Bagging->LabelSolid Disposal Final Disposal: High-Temp Incineration LabelSolid->Disposal CompatCheck Check Incompatibilities: NO Acids, NO Bleach Liquid->CompatCheck pHCheck Check pH CompatCheck->pHCheck Neutralize Neutralize to pH 6-9 (Optional/Site Specific) pHCheck->Neutralize pH > 12 or < 4 Container Transfer to Carboy (Basic Organic Stream) pHCheck->Container pH 4-11 Neutralize->Container Container->Disposal

Figure 1: Decision matrix for the segregation and packaging of piperazine-derivative waste streams.

Emergency Contingencies: Spills

Spill Response Protocol:

  • Evacuate & PPE: Clear the area. Don PPE (Nitrile gloves, lab coat, safety goggles, and N95/P100 respirator if dust is present).

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.

    • Liquid: Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Do NOT use bleach.[6]

    • Use a weak acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the base residues on the surface.

    • Wipe with soap and water.[7]

  • Disposal: Collect all cleanup materials into the "Solid Waste" stream described in Section 4.

Regulatory Compliance (US Focus)
  • EPA RCRA: This specific chemical is not a P-listed or U-listed waste. However, it must be evaluated for Characteristics (40 CFR Part 261).

    • D002 (Corrosivity): Applicable if aqueous pH

      
       2 or 
      
      
      
      12.5.[8]
  • DOT (Transport):

    • Likely Class 8 (Corrosive Solids, N.O.S.) or Class 6.1 (Toxic).

    • UN Number (Generic): UN 3259 (Amines, solid, corrosive, n.o.s.) or UN 1759 (Corrosive solids, n.o.s.).

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Piperazine. PubChem. [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine. NJ.gov. [Link]

  • University of Utah EHS. Chemical Incompatibility: Sodium Hypochlorite (Bleach).[6][9][10][Link][10]

Sources

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